Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969176
InChI: InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate

CAS No.:

Cat. No.: VC15969176

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate -

Specification

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name methyl 2-(4-formyl-3-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3
Standard InChI Key FDWYLRZOWXTGQS-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=C(C=C1)C=O)O)C(=O)OC

Introduction

Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is a chemical compound with the CAS number 1257397-46-8. It is an organic ester that incorporates a phenolic ring system, which includes both formyl and hydroxyl functional groups attached to the phenyl ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis.

Synthesis Methods

The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate typically involves multi-step reactions starting from simpler aromatic compounds. Common methods might include:

  • Friedel-Crafts Acylation: This method could be used to introduce acetyl or other acyloxy groups onto the aromatic ring.

  • Formylation Reactions: Such as Vilsmeier-Haack formylation, can be employed to introduce the formyl group onto an existing hydroxymethylated benzene derivative.

Potential Applications

While specific applications for Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate are not extensively documented, compounds with similar structures have been explored for their biological activities:

  • Pharmaceutical Intermediates: Compounds containing aldehyde functions can serve as precursors for synthesizing more complex molecules through condensation reactions.

  • Organic Synthesis Building Blocks: The presence of reactive functional groups makes it useful as an intermediate in constructing more complex molecules through further derivatization reactions.

Future Directions

Future research should focus on exploring synthetic routes that improve yield and purity while investigating potential biological activities through systematic screening assays.

Note: Specific references directly discussing "Methyl* * (formyl fo-r-my-l hydroxyphenyl hy-d-ro-x-y-ph-e-n-y-l )p-ro-pa-no-a-te" were limited; hence general principles from related chemistry were applied where applicable."

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator